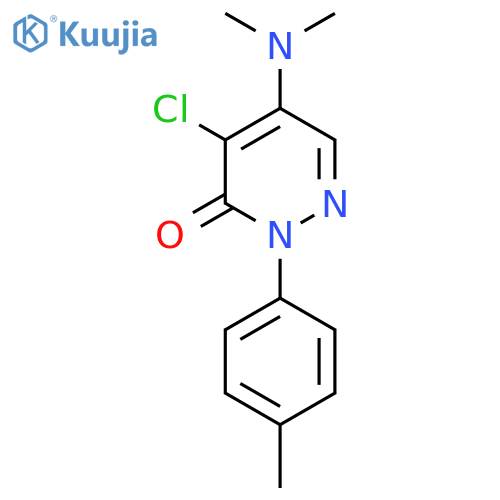Cas no 92829-34-0 (4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone)

92829-34-0 structure
商品名:4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone
CAS番号:92829-34-0
MF:C13H14ClN3O
メガワット:263.722761631012
MDL:MFCD02083235
CID:5027391
4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone 化学的及び物理的性質
名前と識別子
-
- 4-chloro-5-(dimethylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone
- 4-chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone
- 4-chloro-5-(dimethylamino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
- Oprea1_740909
- MLS000326995
- HMS2310I11
- 4-chloro-5-(dimethylamino)-2-(4-methylphenyl)pyridazin-3-one
- SMR000179585
- Q27191096
- 4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone
-
- MDL: MFCD02083235
- インチ: 1S/C13H14ClN3O/c1-9-4-6-10(7-5-9)17-13(18)12(14)11(8-15-17)16(2)3/h4-8H,1-3H3
- InChIKey: IOQRBNSNIRQGRR-UHFFFAOYSA-N
- ほほえんだ: ClC1C(N(C2C=CC(C)=CC=2)N=CC=1N(C)C)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 395
- トポロジー分子極性表面積: 35.9
- 疎水性パラメータ計算基準値(XlogP): 2.6
4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618992-1mg |
4-Chloro-5-(dimethylamino)-2-(p-tolyl)pyridazin-3(2H)-one |
92829-34-0 | 98% | 1mg |
¥509.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618992-10mg |
4-Chloro-5-(dimethylamino)-2-(p-tolyl)pyridazin-3(2H)-one |
92829-34-0 | 98% | 10mg |
¥934.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618992-5mg |
4-Chloro-5-(dimethylamino)-2-(p-tolyl)pyridazin-3(2H)-one |
92829-34-0 | 98% | 5mg |
¥672.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618992-2mg |
4-Chloro-5-(dimethylamino)-2-(p-tolyl)pyridazin-3(2H)-one |
92829-34-0 | 98% | 2mg |
¥619.00 | 2024-04-25 | |
| abcr | AB297412-100mg |
4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone; . |
92829-34-0 | 100mg |
€283.50 | 2025-02-17 | ||
| abcr | AB297412-100 mg |
4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone; . |
92829-34-0 | 100 mg |
€221.50 | 2023-07-20 |
4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone 関連文献
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
92829-34-0 (4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone) 関連製品
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:92829-34-0)4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone

清らかである:99%
はかる:1g
価格 ($):315.0